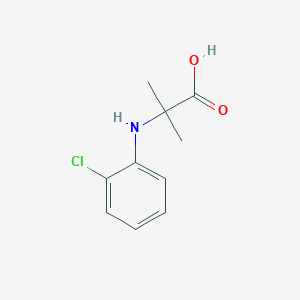

N-(2-chlorophenyl)-2-methylAlanine

Description

Structure

3D Structure

Properties

CAS No. |

65937-39-5 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-(2-chloroanilino)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-6-4-3-5-7(8)11/h3-6,12H,1-2H3,(H,13,14) |

InChI Key |

IEEYGIXMTBZTJR-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)NC1=CC=CC=C1Cl |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=CC=C1Cl |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl 2 Methylalanine

Direct Synthesis Routes for N-(2-chlorophenyl)-2-methylAlanine

The direct formation of the N-C bond between the 2-chlorophenyl group and the 2-methylalanine moiety is a primary strategy for the synthesis of the target molecule. This can be achieved through several established cross-coupling reactions.

Amination Strategies for N-Phenyl-Substituted Alanine (B10760859) Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of C-N bonds. wikipedia.orggoogle.com This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of a 2-chlorophenyl halide (e.g., 2-chloroiodobenzene or 2-chlorobromobenzene) with 2-methylalanine or its corresponding ester.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, especially with sterically demanding substrates like 2-methylalanine. Sterically hindered biarylphosphine ligands, such as XPhos, have been shown to be effective in promoting the coupling of a wide range of amines and aryl halides. nih.gov The reaction is typically carried out in a non-polar aprotic solvent like toluene (B28343) or dioxane, with a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-chloroiodobenzene | 2-methylalanine methyl ester | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Predicted high |

| 2 | 2-dichlorobenzene | 2-methylalanine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | Predicted moderate |

Note: The yields are predicted based on literature for similar sterically hindered couplings and would require experimental verification for this specific substrate combination.

Another significant method for N-arylation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. nih.govorganic-chemistry.org Traditional Ullmann conditions often require harsh reaction temperatures. However, the development of ligand-assisted protocols has allowed for milder reaction conditions. For instance, the use of amino acids themselves as ligands has been shown to promote the coupling. wikipedia.org The reaction of 2-chlorobenzoic acids with amino acids under Ullmann conditions has been reported, suggesting the feasibility of this approach for the synthesis of this compound. researchgate.netresearchgate.net

Chlorophenyl Moiety Incorporation Techniques

The incorporation of the 2-chlorophenyl group can also be achieved through nucleophilic aromatic substitution (SNAr) reactions if the aryl ring is sufficiently activated by electron-withdrawing groups. However, for a less activated substrate like 2-chlorobenzene, this is generally not a feasible route.

Reductive amination is another powerful tool for forming C-N bonds. nih.gov This could potentially involve the reaction of a 2-chlorophenyl ketone precursor with an amine source under reducing conditions. For the synthesis of this compound, a hypothetical route could involve the reductive amination of a pyruvate (B1213749) derivative with 2-chloroaniline. Enzymatic reductive amination using alanine dehydrogenases has also been explored for the synthesis of alanine derivatives. ethz.chnumberanalytics.com

Stereoselective Synthesis of this compound

Since 2-methylalanine is achiral, the introduction of a stereocenter would require modification of the synthetic strategy, for instance, by starting from a chiral precursor or employing asymmetric catalysis. The following sections discuss theoretical approaches to the stereoselective synthesis of derivatives of N-(2-chlorophenyl)-alanine where the methyl group is replaced by another substituent, as direct stereoselective synthesis of the title compound is not applicable due to the gem-dimethyl substitution at the alpha-carbon.

Enantioselective Approaches in Alpha-Amino Acid Derivatization

For a chiral analogue, such as N-(2-chlorophenyl)alanine, enantioselective synthesis is crucial. One established method is the use of chiral auxiliaries. wikipedia.orgosi.lv These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the asymmetric alkylation and amination of amino acid precursors. osi.lv For example, an N-acylated oxazolidinone derived from an amino acid can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less sterically hindered face.

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral phase-transfer catalysts have been used for the enantioselective alkylation of N-protected alanine esters. nih.gov

Diastereoselective Control in Alkylation Reactions

When a molecule already contains a stereocenter, the introduction of a new one can be controlled to favor one diastereomer over the other. Chiral auxiliaries are also instrumental in diastereoselective reactions. acs.org For instance, pseudoephedrine can be used as a chiral auxiliary to direct the diastereoselective alkylation of amide enolates. This method has been successfully applied to the synthesis of enantiomerically enriched carboxylic acids, which can be precursors to amino acids.

The use of chiral auxiliaries derived from amino acids themselves, such as those based on proline, has also been shown to be effective in controlling diastereoselectivity in various transformations.

Asymmetric Catalysis in N-Arylation Reactions

The development of asymmetric N-arylation reactions is a significant area of research. While the direct asymmetric Buchwald-Hartwig amination of racemic amines can be challenging, kinetic resolution strategies or the use of chiral ligands can provide enantiomerically enriched products. For the synthesis of a chiral analogue of this compound, a palladium catalyst with a chiral phosphine (B1218219) ligand could potentially be employed to couple 2-chloroiodobenzene with a racemic alanine derivative, favoring the formation of one enantiomer.

Furthermore, intramolecular arylation strategies have been developed for the asymmetric synthesis of α-aryl amino acids. nih.gov These methods often involve the use of a chiral auxiliary to control the stereochemistry of an intramolecular cyclization, followed by ring-opening to yield the desired amino acid.

Green Chemistry Approaches in the Synthesis of this compound and Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amino acids and their derivatives to minimize environmental impact. While specific literature on the green synthesis of this compound is limited, general advancements in the synthesis of N-aryl amino acids and related compounds highlight promising sustainable methodologies.

Solvent-Free and Microwave-Assisted Protocols

The use of microwave irradiation and solvent-free conditions has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced waste. cem.comresearchgate.net For the synthesis of N-aryl amino acid analogues, microwave-assisted protocols have been successfully employed. For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been efficiently achieved under microwave irradiation in 2-propanol, demonstrating the potential of this technology for related C-N bond formations. While a direct application to this compound is not explicitly documented, the principles are transferable.

Solvent-free peptide synthesis assisted by microwave irradiation has also been reported, utilizing coupling reagents like diisopropylcarbodiimide (DIC) and N-hydroxy-5-norbornene-endo-2,3-dicarboxyimide (HONB). researchgate.net This approach has been used to synthesize bioactive peptides in high yields and purity without racemization, suggesting its potential applicability to the formation of amide bonds involving sterically hindered amino acids like this compound. researchgate.net

| Reaction Type | Conditions | Advantages | Reference |

| N-Aryl Quinazoline Synthesis | Microwave, 2-Propanol | Simple, efficient, general method | |

| Peptide Synthesis | Microwave, Solvent-Free, DIC/HONB | Short reaction time, high yield and purity, scalable | researchgate.net |

Atom Economy and Sustainable Reagent Utilization in Amide Bond Formation

Atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. bohrium.com Traditional amide bond formation often relies on stoichiometric coupling reagents, which generate significant waste. ucl.ac.uk The development of catalytic direct amidation reactions is a key area of research to improve atom economy.

While specific catalytic systems for the direct amidation to form this compound are not detailed in available literature, research on related systems offers insights. For instance, biocatalytic approaches, such as the use of the adenylation domain of tyrocidine synthetase 1, have shown broad substrate flexibility for the synthesis of L-tryptophyl-N-alkylamides, suggesting the potential for enzymatic methods in forming amide bonds with N-substituted amino acids. waseda.jp The development of chemoselective amidation of unprotected amino acids using borate (B1201080) ester catalysts also represents a significant step towards more atom-economical routes to amino acid derivatives.

The use of sustainable reagents is another critical aspect. The direct N-alkylation of unprotected α-amino acids with alcohols, catalyzed by ruthenium or iron complexes, produces water as the only byproduct and represents a highly atom-efficient and green method for synthesizing N-alkyl amino acids. nih.govresearchgate.net This "borrowing hydrogen" strategy avoids the use of hazardous alkyl halides and the generation of salt waste. nih.gov

Derivatization and Functionalization Reactions of this compound

The chemical scaffold of this compound offers multiple sites for derivatization, enabling the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and material science.

N-Alkylation and N-Acylation Strategies

The secondary amine functionality in this compound is a prime site for alkylation and acylation, allowing for the introduction of diverse substituents.

N-Alkylation: General methods for the N-alkylation of amino acids often involve reductive amination or reaction with alkyl halides. nih.gov However, greener alternatives are gaining prominence. The direct N-alkylation of unprotected amino acids with alcohols using catalytic systems is a highly efficient and sustainable approach. nih.govresearchgate.net For α,α-disubstituted α-amino acids, tandem N-alkylation/π-allylation of α-iminoesters has been developed to synthesize complex, enantioenriched products. acs.org While direct examples for this compound are scarce, these methodologies provide a framework for its N-functionalization.

N-Acylation: The N-acylation of amino acids is a fundamental transformation, often achieved using acyl chlorides or activated carboxylic acids. In the context of α,α-disubstituted amino acids, N-acylation is a key step in the synthesis of various derivatives, including N-acyl-α-amino ketones and 1,3-oxazole derivatives. nih.gov The derivatization of amino acids with reagents like dimethylformamide dimethyl acetal (B89532) can lead to the formation of N-formyl esters, which are volatile and suitable for gas chromatography-mass spectrometry analysis. nih.gov

| Derivatization | Reagents/Methods | Key Features | Potential Application |

| N-Alkylation | Alcohols (catalytic) | Green, atom-efficient, high selectivity | Synthesis of diverse N-alkyl derivatives |

| Tandem Alkylation/π-Allylation | Access to complex chiral structures | Asymmetric synthesis | |

| N-Acylation | Acyl chlorides, Activated acids | Fundamental transformation | Synthesis of amides, ketones, and oxazoles |

| Dimethylformamide dimethyl acetal | Forms volatile N-formyl esters | Analytical derivatization |

Formation of Schiff Bases and Related Imines

The reaction of the amino group of an amino acid with a carbonyl compound, such as an aldehyde or a ketone, leads to the formation of a Schiff base or an imine. youtube.comyoutube.com This reaction is a versatile tool for creating C=N bonds and serves as an intermediate step in various biological and synthetic processes. For amino acids, this reaction typically involves the condensation of the amino group with an aldehyde.

The formation of a Schiff base from this compound would involve the reaction of its amino group with a suitable aldehyde or ketone, likely under conditions that facilitate the removal of water.

Cyclization and Heterocycle Formation via this compound Intermediates

The structure of this compound provides a versatile platform for the synthesis of various heterocyclic compounds. The presence of the N-aryl group and the carboxylic acid functionality allows for intramolecular cyclization reactions to form fused ring systems.

For instance, N-aryl-β-alanines have been shown to undergo cyclization to form dihydropyrimidinone and pyrrolidinone derivatives. researchgate.net While this compound is an α-amino acid, analogous cyclization strategies could potentially be employed. For example, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles, showcasing a pathway for heterocycle synthesis from related starting materials. nih.gov The synthesis of substituted N-phenylmaleimides and their subsequent use in Diels-Alder reactions to form complex heterocyclic structures further illustrates the potential of N-aryl amino acid derivatives in building cyclic scaffolds. tandfonline.comresearchgate.net

The synthesis of various six-membered heterocycles, such as pyridines, quinolines, pyrimidines, and piperazines, is a significant area of medicinal chemistry, and N-aryl amino acids can serve as valuable precursors in these synthetic routes. beilstein-journals.org Although direct examples of cyclization starting from this compound are not prominent in the literature, the fundamental reactivity of its functional groups suggests its utility as a building block for a range of heterocyclic structures.

Reaction Mechanisms and Pathways Involving N 2 Chlorophenyl 2 Methylalanine

Mechanistic Investigations of N-Arylation Reactions

The formation of N-(2-chlorophenyl)-2-methylalanine itself is an N-arylation reaction, likely proceeding through transition metal-catalyzed cross-coupling. The two most prominent methods for this transformation are the copper-catalyzed Ullmann-Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination. acs.orgresearchgate.netresearchgate.net

Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)

This reaction would involve the coupling of 2-methylalanine (or its ester) with a 1,2-dihalobenzene, such as 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-iodobenzene, in the presence of a copper catalyst. The mechanism is generally understood to involve a Cu(I)/Cu(III) catalytic cycle. nih.govresearchgate.net

Step 1: Formation of Copper(I) Amidate: The amino acid reacts with a base and the Cu(I) catalyst to form a copper(I) amidate complex. The steric hindrance from the gem-dimethyl group on 2-methylalanine could slow this step.

Step 2: Oxidative Addition: The aryl halide (e.g., 1-bromo-2-chlorobenzene) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate. The presence of the electron-withdrawing chloro group on the aromatic ring can facilitate this step.

Step 3: Reductive Elimination: The N-aryl bond is formed through reductive elimination from the Cu(III) complex, yielding the product, this compound, and regenerating the Cu(I) catalyst. researchgate.net

Mechanistic studies on related systems show that the choice of ligand, often a diamine or an amino alcohol, is crucial for stabilizing the copper catalyst and promoting the reaction. nih.govmit.edunih.gov

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This is a powerful alternative for forming C-N bonds. The reaction would couple 2-methylalanine with 1,2-dichlorobenzene (B45396) or 1-bromo-2-chlorobenzene using a palladium catalyst and a specialized phosphine (B1218219) ligand. researchgate.netillinois.edu

The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amino acid coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium amido complex.

Reductive Elimination: The final C-N bond is formed via reductive elimination, yielding the N-arylated amino acid and regenerating the Pd(0) catalyst.

For sterically hindered substrates like 2-methylalanine, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like t-BuBrettPhos) are essential to facilitate the reductive elimination step, which is often rate-limiting. acs.org A significant challenge in the N-arylation of amino acid esters is preventing racemization at the α-carbon, though this is not a concern for the achiral 2-methylalanine starting material. researchgate.netcdnsciencepub.com

| Catalyst System | Typical Substrates | Key Mechanistic Features |

| Copper/Diamine | Aryl Iodides/Bromides + Amines/Amides | Operates via Cu(I)/Cu(III) cycle; ligand accelerates reductive elimination. |

| Palladium/Biarylphosphine | Aryl Chlorides/Bromides/Triflates + Amines | Pd(0)/Pd(II) cycle; bulky ligands required for hindered substrates. |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by its functional groups: the secondary amine, the carboxylic acid, and the substituted aromatic ring.

Nucleophilic Reactivity The primary nucleophilic center is the nitrogen atom of the secondary amine. youtube.com However, its nucleophilicity is significantly influenced by two opposing factors:

Electronic Effect: The 2-chlorophenyl group is electron-withdrawing due to the inductive effect of the chlorine atom. This reduces the electron density on the nitrogen, making it a weaker nucleophile compared to an N-alkyl or N-phenyl-substituted alanine (B10760859).

Steric Hindrance: The gem-dimethyl groups at the α-carbon and the ortho-chloro substituent on the phenyl ring create substantial steric bulk around the nitrogen atom. This steric hindrance impedes the approach of electrophiles to the nitrogen, further decreasing its apparent reactivity.

Therefore, reactions involving nucleophilic attack by the nitrogen would likely require forcing conditions or highly reactive electrophiles.

Electrophilic Reactivity The main electrophilic site is the carbonyl carbon of the carboxylic acid. youtube.com This group is generally unreactive towards nucleophiles on its own. However, it can be activated to become a potent electrophile. Common activation methods include conversion to:

An acid chloride

An activated ester

Once activated, the carbonyl carbon can be attacked by a wide range of nucleophiles. The steric hindrance from the adjacent gem-dimethyl groups would play a role here as well, potentially slowing the rate of nucleophilic attack compared to less substituted acid derivatives.

Intramolecular Cyclization and Rearrangement Mechanisms

Given the appropriate reagents, this compound can be expected to undergo intramolecular cyclization. The most probable pathway would be an intramolecular amidation between the amine and the carboxylic acid functional groups.

This reaction would not occur spontaneously but requires activation of the carboxyl group. Using a peptide coupling reagent (like DCC or EDC) or converting the carboxyl to an acid chloride would facilitate an intramolecular nucleophilic attack by the nitrogen atom on the activated carbonyl carbon. This 5-exo-trig cyclization would result in the formation of a five-membered lactam (a substituted 1,3-dihydro-2H-indol-2-one).

A plausible mechanism is as follows:

Activation: The carboxylic acid is converted into a more reactive species (e.g., an O-acylisourea intermediate with DCC).

Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the activated carbonyl carbon in an intramolecular fashion.

Proton Transfer/Loss of Leaving Group: A stable five-membered ring is formed, yielding the lactam product.

Research on similar N-aryl amino acid derivatives has shown that such cyclizations are feasible, often catalyzed by acids or palladium complexes, leading to the formation of various heterocyclic structures like isoindolines and tetrahydroisoquinolines. frontiersin.orgacs.org The presence of the gem-dimethyl group would likely favor cyclization by the Thorpe-Ingold effect, which can accelerate intramolecular reactions.

Role of Catalysis in this compound Transformations

Catalysis is essential for mediating the formation and subsequent transformations of this compound.

Catalysis in Synthesis (N-Arylation) As detailed in section 3.1, the synthesis of this compound relies heavily on transition metal catalysis.

Copper Catalysts (e.g., CuI, Cu(OAc)₂) : These are classic catalysts for Ullmann-type reactions. The choice of ligand is critical, with diamines and amino acids often used to increase catalyst solubility and activity, enabling the coupling of sterically demanding substrates. acs.orgnih.gov

Palladium Catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) : In conjunction with bulky phosphine ligands, palladium catalysts are highly effective for the N-arylation of challenging substrates, including hindered amino acids and electron-deficient aryl chlorides. researchgate.netnih.govnih.gov The catalyst system must be carefully chosen to overcome the steric hindrance and the deactivating electronic effects present in the precursors of this compound.

| Catalyst Precursor | Ligand Type | Typical Application in N-Arylation |

| CuI | N,N'-Dimethylethylenediamine | Coupling of amino acids with aryl iodides |

| Pd₂(dba)₃ | Biarylphosphines (e.g., RuPhos) | Coupling of hindered amines with aryl chlorides |

| Pd(OAc)₂ | Josiphos-type ligands | Asymmetric arylation of amines |

Catalysis in Transformations Subsequent reactions of this compound could also be facilitated by catalysis. For example, palladium-catalyzed reactions could potentially be used for further functionalization of the chlorophenyl ring (e.g., Suzuki or Sonogashira couplings), although the steric hindrance might pose a significant challenge. Acid catalysis would be crucial for reactions such as Fischer esterification of the carboxylic acid or for promoting intramolecular cyclizations. frontiersin.org

Structural and Conformational Analysis of N 2 Chlorophenyl 2 Methylalanine

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular framework of N-(2-chlorophenyl)-2-methylalanine, providing insights into its connectivity, functional groups, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, NOESY, HSQC, HBMC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments would be employed for a complete assignment of proton and carbon signals and to establish through-bond and through-space correlations.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the 2-chlorophenyl group would appear as a complex multiplet pattern in the downfield region of the spectrum. The methyl protons of the 2-methylalanine moiety would likely appear as a singlet, while the N-H proton would be a broad singlet, the chemical shift of which could be concentration and solvent dependent.

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments would identify the number of different carbon environments and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR techniques are essential for unambiguous assignments:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the 2-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, helping to connect the 2-chlorophenyl ring to the 2-methylalanine backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution.

A hypothetical data table for the key NMR shifts is presented below. Actual experimental values would be required for a definitive analysis.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | Value |

| C (quaternary, alanine) | - | Value |

| CH₃ | Value | Value |

| Aromatic CH | Values | Values |

| Aromatic C-Cl | - | Value |

| Aromatic C-N | - | Value |

| N-H | Value | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, the carboxylic acid O-H stretch would appear as a broad band, while the C=O (carbonyl) stretch would be a sharp, intense peak. The N-H stretching vibration would also be present. Aromatic C-H and C=C stretching vibrations from the chlorophenyl ring would be observed, as well as the C-Cl stretching mode in the lower frequency region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for identifying the aromatic ring vibrations and the C-C backbone stretches.

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carbonyl) | Stretching | 1725-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1000 |

| C-Cl | Stretching | 800-600 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. The 2-chlorophenyl group in this compound acts as a chromophore. The UV-Vis spectrum would likely exhibit absorption bands corresponding to π-π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the substitution pattern and the solvent environment.

X-ray Crystallography and Solid-State Structural Investigations

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A single-crystal X-ray diffraction study of this compound would determine its crystal system, space group, and unit cell dimensions. More importantly, it would reveal the detailed molecular conformation and how the molecules pack in the crystal lattice. Intermolecular interactions play a crucial role in stabilizing the crystal structure. Key interactions would likely include:

Hydrogen Bonding: The carboxylic acid and the N-H group are strong hydrogen bond donors and acceptors. These would likely form extensive networks, connecting neighboring molecules.

Halogen Bonding: The chlorine atom on the phenyl ring could act as a halogen bond donor, interacting with electronegative atoms on adjacent molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal packing.

Hirshfeld Surface Analysis and Contact Enrichment Studies for Supramolecular Assembly

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | Value |

| C···H/H···C | Value |

| O···H/H···O | Value |

| N···H/H···N | Value |

| Cl···H/H···Cl | Value |

| Other | Value |

Conformational Dynamics and Preferred Geometries

A comprehensive analysis of the conformational dynamics and preferred geometries of this compound would typically involve both computational modeling and experimental data. Computational methods, such as density functional theory (DFT) calculations, would be employed to explore the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them. These calculations would reveal the most stable three-dimensional arrangements of the atoms. Experimental techniques like X-ray crystallography could provide precise atomic coordinates in the solid state, offering a snapshot of a preferred conformation. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), would offer insights into the molecule's dynamic behavior in solution. Without such studies, a definitive description of its preferred geometries is not possible.

Analysis of Torsion Angles and Rotational Barriers

The analysis of torsion angles is fundamental to understanding the conformational preferences of a molecule. For this compound, key torsion angles would include those around the N-C(phenyl) bond, the N-C(alanine) bond, and the Cα-C(carboxyl) bond of the alanine (B10760859) residue. The rotation around these bonds is restricted by energy barriers, which arise from steric hindrance and electronic effects.

Computational studies would typically generate a relaxed potential energy surface scan for each rotatable bond, allowing for the determination of the energy barriers between different staggered and eclipsed conformations. Techniques like dynamic NMR spectroscopy could experimentally measure these rotational barriers. In the absence of such data for this compound, a quantitative discussion of its specific torsion angles and rotational barriers cannot be presented.

Intramolecular Interactions Influencing Conformation

The conformation of this compound would be significantly influenced by various intramolecular interactions. A primary interaction expected to play a role is intramolecular hydrogen bonding. A hydrogen bond could potentially form between the amine proton (N-H) and the oxygen atom of the carboxylic acid group, or between the N-H and the chlorine atom on the phenyl ring. The presence and strength of such hydrogen bonds would heavily influence the orientation of the phenyl ring relative to the alanine moiety.

Computational Chemistry and Theoretical Investigations of N 2 Chlorophenyl 2 Methylalanine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT has become a popular and versatile tool in computational chemistry for studying the properties of molecules. acs.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netacs.org

Geometry Optimization and Energetic Stability

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. This process systematically alters the coordinates of the atoms to locate a stable conformation on the potential energy surface, which corresponds to a three-dimensional arrangement where the forces on each atom are negligible. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. acs.org

While specific experimental data for N-(2-chlorophenyl)-2-methylAlanine is not available in the searched literature, DFT calculations on related amino acid derivatives, such as phenylalanine, have been performed to determine their stable conformations. nih.gov For a molecule like this compound, the optimization process would likely reveal several low-energy conformers stabilized by intramolecular interactions. nih.gov The relative energies of these conformers determine their population at a given temperature and provide insight into the molecule's structural flexibility.

Below is a representative table of optimized geometric parameters that would be expected for a structure like this compound, based on typical values for N-aryl amino acids and phenylalanine derivatives. researchgate.netglobal-sci.com

| Parameter | Description | Typical Calculated Value |

| C-N (amine) | Bond length between the phenyl carbon and the nitrogen atom | ~1.40 Å |

| N-Cα | Bond length between the nitrogen and the alpha-carbon | ~1.46 Å |

| Cα-C (carboxyl) | Bond length between the alpha-carbon and the carboxyl carbon | ~1.53 Å |

| C=O (carboxyl) | Bond length of the carboxyl carbonyl | ~1.21 Å |

| C-Cl | Bond length of the carbon-chlorine bond on the phenyl ring | ~1.75 Å |

| C-N-Cα | Bond angle of the secondary amine | ~120-125° |

| N-Cα-C | Bond angle around the alpha-carbon | ~110-112° |

| O=C-O | Bond angle of the carboxyl group | ~125° |

These are illustrative values based on similar structures; actual calculated values would be specific to the molecule.

Electronic Properties: HOMO-LUMO Analysis and Band Gap Determination

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a large energy gap indicates high stability and lower reactivity. wuxibiology.com These energies are critical for understanding charge transfer within the molecule and its potential interactions with other species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-aryl group, while the LUMO may be distributed over the carboxylic acid moiety or the phenyl ring. The energy gap can be calculated using DFT, and for similar aromatic compounds, it typically falls within the range of 4 to 6 eV. researchgate.netumich.edu

| Property | Description | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 eV |

These values are illustrative, based on DFT studies of similar aromatic molecules. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. global-sci.com This analysis is invaluable for understanding intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. stackexchange.com

A representative NBO analysis would identify the most significant donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (Caryl-Caryl) | 5-10 | n → π* (Lone pair delocalization into the phenyl ring) |

| LP (2) Ocarbonyl | σ* (Cα-Ccarboxyl) | 2-5 | n → σ* (Hyperconjugation from carbonyl oxygen) |

| σ (C-H) | σ* (N-Cα) | 1-3 | σ → σ* (Hyperconjugation) |

LP denotes a lone pair. The values are representative examples based on NBO analyses of similar organic molecules. researchgate.netmaterialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. youtube.com

The color scheme typically follows the visible spectrum:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. acs.org

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. acs.org

Green: Regions of neutral or near-zero potential.

Yellow and Orange: Regions of intermediate negative potential. acs.org

For this compound, the MEP map would likely show the most negative potential (red/yellow) around the oxygen atoms of the carboxyl group, making them the primary sites for electrophilic attack or hydrogen bond donation. The most positive potential (blue) would be expected around the acidic proton of the carboxyl group and the N-H proton, identifying them as sites for nucleophilic attack. The chlorinated phenyl ring would exhibit a complex potential distribution due to the electronegativity of the chlorine atom and the π-system of the ring. youtube.comresearchgate.net

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and energetics over time.

Conformational Space Exploration and Conformational Free Energy Calculations

Once various stable conformers are identified, their relative populations can be determined by calculating their conformational free energies. The conformer with the lowest free energy is the most populated at equilibrium. These calculations can be performed using methods that account for enthalpy, entropy, and solvent effects, providing a more accurate picture of the molecule's behavior in a specific environment. researchgate.net While specific free energy calculations for this compound are not documented in the searched literature, studies on similar peptides and amino acid analogs demonstrate that different conformers can vary in energy by several kcal/mol, leading to significant differences in their populations. researchgate.netnih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) | Stabilizing Interaction |

| Extended | 0.0 (Global Minimum) | (~-150°, ~150°) | Minimal steric hindrance |

| Bent/Folded | 1.5 - 3.0 | (~-80°, ~70°) | Intramolecular H-bond (e.g., N-H···O=C) |

| Other | > 3.0 | Various | Higher energy due to steric clashes |

This table provides an illustrative example of results from a conformational analysis of a flexible N-aryl amino acid derivative. nih.govumich.edu

Ab initio and Semi-Empirical Calculations for Electronic Structure

The electronic structure of a molecule is foundational to its chemical identity. Theoretical calculations provide deep insights into the arrangement and energy of molecular orbitals, electron density distribution, and other key electronic parameters.

Ab initio Methods: These methods, Latin for "from the beginning," derive their results from first principles of quantum mechanics without reliance on experimental data for parameterization. A prominent and widely used ab initio method is Density Functional Theory (DFT), which calculates the electronic structure based on the electron density. For a molecule like this compound, DFT calculations, often using a hybrid functional like B3LYP, can determine its optimized geometry, molecular orbital energies, and electron distribution. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical indicator of molecular reactivity and stability. Studies on similar molecules, such as L-alanine, have utilized methods like MP2/TZVP and B3LYP/TZVP to identify molecular orbital signatures and understand the electronic effects of substituents. nih.gov

Semi-empirical Methods: These quantum mechanical methods utilize parameters derived from experimental data to simplify calculations, making them significantly faster than ab initio methods. nih.gov This efficiency allows for the study of larger molecular systems. Methods like PM6 (Parameterization Method 6), AM1 (Austin Model 1), and RM1 (Recife Model 1) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. nih.gov While less accurate than ab initio methods, they provide valuable qualitative insights and are often used for initial geometric optimizations and screening. For instance, studies on amino acids have employed PM6 and RM1 to calculate vibrational frequencies and optimize geometries, showing good general agreement with experimental data after scaling. icm.edu.pl

Below is a table of representative electronic structure parameters that could be obtained for this compound using these computational methods.

| Parameter | Description | Illustrative Value | Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV | DFT (B3LYP) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV | DFT (B3LYP) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 5.3 eV | DFT (B3LYP) |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 3.2 D | PM6 |

| Total Electronic Energy | The total energy of the molecule's electrons and stationary nuclei. | -1057 Hartree | Ab initio (HF/6-31G*) |

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, crystal packing, and biological interactions of molecules. github.io Computational methods allow for the visualization and quantification of these subtle forces.

A primary tool for this analysis is the Non-Covalent Interaction (NCI) index , which is based on the electron density (ρ) and its reduced density gradient (s). nih.govscispace.com This method generates 3D plots that reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion in real space. nih.govjussieu.fr These interactions are typically color-coded based on the sign of the second eigenvalue of the electron density Hessian matrix, which distinguishes between attractive (blue/green) and repulsive (red) interactions. scispace.comjussieu.fr

For this compound, several key non-covalent interactions are expected:

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the carboxylic acid proton (-OH) and the nitrogen atom of the amino group, or between the amine proton (-NH) and the carbonyl oxygen.

Intermolecular Hydrogen Bonding: In a condensed phase, strong hydrogen bonds can form between the carboxylic acid of one molecule and the amino group of another, leading to dimers or extended chains.

π-Interactions: The chlorophenyl ring can participate in π-π stacking with other aromatic rings or C-H···π interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic atom like oxygen or nitrogen on an adjacent molecule.

The table below summarizes the types of non-covalent interactions that could be analyzed.

| Interaction Type | Key Atoms Involved | Typical Energy (kcal/mol) | Significance |

| Intramolecular H-Bond | O-H···N or N-H···O=C | 2 - 8 | Influences molecular conformation. |

| Intermolecular H-Bond | (R)O-H···N(R') | 5 - 15 | Governs crystal packing and solubility. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 1 - 5 | Contributes to crystal stability. |

| C-H···π Interaction | C-H ↔ Phenyl Ring | 0.5 - 2.5 | Weak stabilizing interactions. icm.edu.pl |

| Halogen Bond | C-Cl···O/N | 1 - 5 | Directional interaction influencing molecular assembly. |

| Steric Repulsion | e.g., between bulky groups | Repulsive | Indicated by red regions in NCI plots. jussieu.fr |

Quantum-Chemical-Based Investigations of Reactivity and Stability

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity and stability of a molecule using global and local descriptors derived from its electronic structure. mdpi.com These descriptors help predict how a molecule will behave in a chemical reaction.

Molecular Electrostatic Potential (MEP) maps are a key tool for visualizing reactivity. The MEP surface is colored to show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the chlorine atom's lone pairs, and positive potential around the acidic carboxylic proton and the amine protons.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons. A higher (less negative) value indicates greater reactivity. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger value indicates greater stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a molecule to accept electrons; a global electrophilic power. |

These descriptors provide a powerful theoretical basis for comparing the stability and reaction tendencies of this compound with other related compounds without the need for experimental reaction studies. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. icm.edu.pl The calculation provides the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule. For complex molecules, calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other method-inherent approximations, leading to better agreement with experimental spectra. icm.edu.pl For this compound, key vibrational modes would include the stretching of the O-H, N-H, C=O, C-Cl, and aromatic C-H bonds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 3200 - 3500 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1750 |

| Amine (-NH-) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be predicted with high accuracy using quantum chemical methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.org These calculations are highly sensitive to molecular geometry and the chemical environment. To achieve results that are comparable to experimental data from solutions, it is crucial to include solvent effects, often through a Polarizable Continuum Model (PCM). nih.govacs.org Comparing calculated shifts to experimental ones can confirm a proposed structure or help assign complex spectra.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 |

| Amine (-NH-) | 4.0 - 6.0 | - |

| Aromatic Protons (Ar-H) | 6.8 - 7.5 | 110 - 145 |

| Methyl Protons (-CH₃) | 1.3 - 1.6 | 20 - 30 |

| Quaternary Carbon (-C(CH₃)₂) | - | 50 - 65 |

N 2 Chlorophenyl 2 Methylalanine As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of N-(2-chlorophenyl)-2-methylalanine makes it a potential precursor for more complex molecular architectures. Its carboxylic acid and secondary amine groups are reactive handles for a variety of chemical transformations.

Amide and Peptide Synthesis: The amine or carboxyl group can participate in coupling reactions to form amide bonds. This makes it a potential building block for creating peptidomimetics or other complex amides. The 2-methyl group provides steric hindrance that can influence the conformation of the resulting molecule.

Heterocycle Formation: N-aryl amino acids are known precursors for the synthesis of heterocyclic compounds. Through intramolecular cyclization or condensation reactions with other reagents, the this compound scaffold could theoretically be used to construct nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions: The 2-chlorophenyl group can potentially undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) to form more complex bi-aryl structures or to introduce other functional groups onto the aromatic ring.

While these pathways are chemically feasible, specific examples of complex molecules synthesized directly from this compound are not prominently featured in accessible research. Related compounds, such as N-(4-chlorophenyl)-β-alanine, have been successfully used as intermediates for synthesizing azole hetero compounds with demonstrated biological activity.

Role in the Construction of Functionalized Materials

The incorporation of halogenated organic molecules into polymers and other materials can impart specific properties such as flame resistance, thermal stability, and altered electronic characteristics.

This compound could serve as a monomer or a functional additive in polymer synthesis. For example, it could be converted into a polyester (B1180765) or polyamide through reactions involving its functional groups. The presence of the chlorophenyl moiety might be leveraged to create materials with unique properties. Research on analogous compounds like N-(2-fluorophenyl)-2-methylalanine suggests potential applications in materials science for developing advanced materials with distinct electronic or optical properties, although this has not been specifically documented for the chloro-derivative.

Development of New Synthetic Reagents and Catalysts from this compound Scaffolds

Amino acids and their derivatives are frequently used as chiral ligands or scaffolds for creating catalysts, particularly for asymmetric synthesis.

The this compound structure possesses features that could be exploited for catalyst design:

Ligand Development: The carboxylic acid and amine groups can act as coordination sites for metal centers. Modification of these groups could lead to the development of chiral ligands for transition metal catalysis.

Organocatalysis: The amino acid scaffold itself can be the basis for an organocatalyst, often used in reactions like aldol (B89426) or Michael additions.

However, the development and application of reagents or catalysts specifically derived from the this compound scaffold have not been reported in the available literature. The modification of related reagents, such as the development of ionic liquid-type Mukaiyama's reagents for esterification, demonstrates a general principle that could be applied, but there are no specific instances involving this compound.

Peptidomimetic Design Principles Incorporating N 2 Chlorophenyl 2 Methylalanine Moieties

Structural Mimicry and Conformational Constraints in Peptidomimetic Design

The primary goal of structural mimicry in peptidomimetic design is to create a molecule that can replicate the three-dimensional arrangement of the key amino acid residues responsible for the biological activity of a parent peptide. This often involves introducing conformational constraints to lock the peptidomimetic into its bioactive conformation, thereby increasing its potency and selectivity.

Key strategies include:

Cyclization: Linking the N- and C-termini or creating side-chain to side-chain or side-chain to backbone linkages.

Introduction of sterically hindered residues: Incorporating bulky amino acids or α,α-disubstituted amino acids to restrict rotational freedom.

Use of specific secondary structure mimetics: Designing molecules that mimic β-turns, α-helices, or β-sheets.

While N-(2-chlorophenyl)-2-methylAlanine, as an α,α-disubstituted amino acid, has the potential to induce conformational constraints, no studies were found that have explored this application.

Integration of Non-Proteinogenic Amino Acids for Enhanced Structural Rigidity

Non-proteinogenic amino acids, which are not among the 20 standard protein-building amino acids, are crucial tools in peptidomimetic design. Their incorporation can introduce novel side chains, alter backbone stereochemistry, and, most importantly, enhance structural rigidity. This increased rigidity can lead to a higher affinity for the target receptor and improved resistance to enzymatic degradation.

Examples of commonly used non-proteinogenic amino acids include:

N-methylated amino acids

β-amino acids

D-amino acids

Amino acids with constrained side chains (e.g., tetrahydroisoquinoline carboxylic acid)

The structure of this compound places it in this category, yet its specific impact on the structural rigidity of peptide chains has not been documented in the available literature.

Backbone Modifications and Amide Bond Isosteres

Modifying the peptide backbone is a powerful strategy to improve the pharmacokinetic properties of peptidomimetics. The amide bonds of a natural peptide are susceptible to cleavage by proteases. Replacing these bonds with isosteres—chemical groups with similar steric and electronic properties—can significantly enhance metabolic stability.

Common amide bond isosteres include:

Reduced amide bonds (ψ[CH₂-NH])

Retro-inverso peptides

Thioamides (ψ[CS-NH])

Esters (ψ[COO])

Ketomethylene (ψ[CO-CH₂])

No research has been found that investigates the use of this compound in conjunction with these or other backbone modifications.

Computational Strategies in Peptidomimetic Scaffold Design

Computational chemistry plays an indispensable role in modern peptidomimetic design. Molecular modeling techniques allow for the rational design and in silico evaluation of novel peptidomimetic scaffolds before their synthesis, saving significant time and resources.

Key computational approaches include:

Molecular Docking: Predicting the binding mode and affinity of a peptidomimetic to its target protein.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the peptidomimetic-protein complex to assess its stability and conformational changes.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity.

Quantum Mechanics (QM) Calculations: Providing high-accuracy information about the electronic properties of molecules.

While these computational strategies are widely applied in the field, no studies have been published that specifically model the behavior or design of peptidomimetics containing this compound.

Advanced Analytical Methodologies for N 2 Chlorophenyl 2 Methylalanine Research

Development of Novel Chromatographic Separations for Enantiomers and Diastereomers

The presence of a stereocenter in N-(2-chlorophenyl)-2-methylalanine requires the use of chiral chromatography to separate its enantiomers. The development of methods for both high-performance liquid chromatography (HPLC) and gas chromatography (GC) is crucial for its analysis.

Chiral HPLC is a powerful technique for the direct separation of enantiomers. phenomenex.com The choice of the chiral stationary phase (CSP) is critical for achieving successful enantioseparation. For N-substituted amino acids like this compound, several types of CSPs have shown great utility.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for the separation of underivatized and N-derivatized amino acids. chromatographytoday.com These phases offer multiple interaction sites, including hydrophobic pockets, hydrogen bonding sites, and ionic interaction points, which contribute to chiral recognition. Another class of effective CSPs includes chinchona alkaloid-based phases, which can operate in a zwitterionic mode, facilitating the separation of free and N-protected amino acids. chromatographytoday.com

The separation of this compound enantiomers can be optimized by adjusting mobile phase parameters such as the organic modifier concentration, pH, and flow rate. nih.gov A typical mobile phase for such separations might consist of an organic solvent like acetonitrile or methanol with an aqueous buffer, often containing a small amount of an acid or base to control the ionization state of the analyte and the stationary phase.

Table 1: Illustrative Chiral HPLC Parameters for Enantioseparation of this compound

| Parameter | Condition |

| Column | CHIROBIOTIC T (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 80:20 (v/v) Acetonitrile/Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table presents a hypothetical but realistic set of conditions for the chiral separation of this compound enantiomers based on established methods for similar compounds.

The analysis of amino acids by gas chromatography (GC) is challenging due to their low volatility and thermal instability. thermofisher.com Therefore, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com

A common and effective derivatization strategy for amino acids is silylation. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and carboxylic acid groups with trimethylsilyl (TMS) groups. thermofisher.com Another approach is a two-step derivatization involving esterification of the carboxylic acid group with an alcohol (e.g., methanol with HCl), followed by acylation of the amine group with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

The choice of the GC column is also critical. A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane stationary phase, is often suitable for the separation of the derivatized amino acid. thermofisher.com The use of a short, narrow-bore column can help to reduce analysis time. sigmaaldrich.com

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization | Silylation with MSTFA |

| Column | TRACE TR-5 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Expected Retention Time | ~12.8 min |

This table provides a representative set of GC-MS conditions for the analysis of this compound following a typical derivatization procedure.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis (e.g., ESI-MS, CID)

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound and for elucidating its fragmentation pathways. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like amino acids, as it typically produces intact protonated molecules [M+H]+. nih.gov

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides valuable structural information by fragmenting the precursor ion. nih.gov The fragmentation of protonated α-amino acids generally involves the neutral loss of small molecules such as water (H₂O), ammonia (NH₃), and formic acid (HCOOH). nih.govresearchgate.net For N-aryl amino acids, characteristic fragmentation patterns can aid in their identification.

High-resolution mass spectrometry (HR-MS) is crucial for accurately determining the elemental composition of the parent ion and its fragments, which helps in distinguishing between isobaric species. nih.govnih.gov

The expected protonated molecule of this compound (C₁₀H₁₂ClNO₂) would have a monoisotopic mass of 213.0584 u. A plausible fragmentation pathway in CID would involve the loss of the carboxylic acid group as CO₂ and H₂O, or cleavage of the N-phenyl bond.

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 214.06 | 168.08 | HCOOH (Formic Acid) |

| 214.06 | 140.08 | C₃H₅O₂ (Propanoic acid moiety) |

| 214.06 | 111.01 | C₄H₆NO₂ (Methylalanine moiety) |

| 168.08 | 133.05 | Cl (Chlorine radical) |

This table illustrates a predicted fragmentation pattern for the protonated molecule of this compound based on common fragmentation pathways of related amino acids.

Derivatization Strategies for Enhanced Analytical Detection in Research Matrices

In complex research matrices such as biological fluids or environmental samples, derivatization can be employed not only to improve chromatographic properties but also to enhance detection sensitivity and selectivity. actascientific.com

For HPLC analysis, pre-column derivatization with a fluorescent tag can significantly lower the limits of detection. nih.gov Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with primary amines to form fluorescent isoindole derivatives. helmholtz-munich.de For secondary amines or for creating more stable derivatives, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a widely used reagent that attaches a UV-active and fluorescent fluorenylmethoxycarbonyl group. creative-proteomics.com

For GC-MS analysis, derivatization is essential for volatilization. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to their TMS counterparts. Alkylation is another derivatization strategy that can be employed. nih.gov

The choice of derivatization reagent depends on the analytical technique, the nature of the sample matrix, and the specific analytical goals, such as achieving lower detection limits or improving peak shape. actascientific.com

Table 4: Common Derivatization Reagents for the Analysis of this compound

| Analytical Technique | Derivatization Reagent | Purpose |

| HPLC-UV/Fluorescence | o-Phthalaldehyde (OPA) / Thiol | Enhanced fluorescence detection for primary amines. helmholtz-munich.de |

| HPLC-UV/Fluorescence | 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Enhanced UV and fluorescence detection for primary and secondary amines. creative-proteomics.com |

| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability. thermofisher.com |

| GC-MS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Forms stable derivatives, less moisture sensitive. |

| GC-MS | Pentafluorobenzyl bromide (PFBBr) | Forms electron-capturing derivatives for ECD detection. |

This table summarizes common derivatization strategies that can be applied to enhance the analytical detection of this compound in various research contexts.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The synthesis of α,α-disubstituted α-amino acids, including N-arylated versions like N-(2-chlorophenyl)-2-methylalanine, presents considerable challenges due to the steric hindrance around the quaternary α-carbon. nih.gov Overcoming these hurdles is a primary focus of future synthetic research. The goal is to develop more efficient, stereoselective, and environmentally benign methodologies.

Emerging strategies that show significant promise include:

Photocatalysis: The use of visible-light-mediated photocatalysis is a growing trend for constructing complex organic molecules. nih.gov This approach allows for mild reaction conditions and the generation of radical intermediates that can overcome the high activation barriers associated with sterically hindered systems. acs.orgacs.org

Advanced Catalysis: Research is moving towards synergistic enantioselective catalysis, which combines multiple catalytic cycles to achieve high levels of control over the product's stereochemistry. nih.gov Furthermore, metal-free organocatalytic methods are being developed to reduce cost and toxicity, often employing chiral catalysts derived from natural products like cinchona alkaloids to guide stereoselective transformations. bibliotekanauki.pl

Novel Reagents and Precursors: The use of azlactones as precursors for quaternary amino acids is a well-established but continually evolving field. bibliotekanauki.pl Future work will likely involve designing new types of precursors and reagents that are more reactive and selective, such as those used in decarboxylative coupling reactions. acs.org

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Visible-Light Photocatalysis | Uses light energy to drive chemical reactions, often involving radical intermediates. nih.govacs.org | Mild reaction conditions, high functional group tolerance, novel reactivity. |

| Synergistic Catalysis | Employs multiple catalysts that work in concert to control reaction outcomes, particularly stereoselectivity. nih.gov | High enantioselectivity, access to complex chiral structures. |

| Organocatalysis | Utilizes small organic molecules as catalysts instead of metal-based ones. bibliotekanauki.pl | Lower toxicity, reduced cost, readily available chiral catalysts. |

| Decarboxylative Coupling | Forms new bonds by removing a carboxyl group from a precursor molecule. acs.org | Utilizes readily available carboxylic acids, broad substrate scope. |

Advanced Computational Prediction of Molecular Behavior

Computational chemistry is becoming an indispensable tool for accelerating research and development. For molecules like this compound, advanced computational methods can predict molecular behavior, guide experimental design, and provide insights that are difficult to obtain through laboratory work alone.

Future computational research will likely focus on:

Machine Learning (ML) Models: There is a growing effort to develop ML models that can predict the properties and behavior of non-canonical amino acids. nih.gov This involves creating extensive databases from molecular dynamics (MD) simulations to train algorithms that can predict everything from conformational preferences to binding affinities. nih.govresearchgate.net

Force Field Refinement: The accuracy of MD simulations depends heavily on the quality of the underlying force field. nih.gov A key research direction is the refinement of force field parameters, particularly for non-standard residues, to more accurately model electrostatic and van der Waals interactions. nih.gov This can involve using quantum mechanical calculations to benchmark and improve classical models.

Interaction and Affinity Prediction: Computational methods are being used to quantify the interactions between amino acids and other materials. For instance, the "aromaphilicity index" has been developed through MD simulations to predict the binding affinity of amino acid side chains for aromatic nanomaterials like graphene and carbon nanotubes. acs.orgacs.org Such predictive tools are crucial for the rational design of new materials.

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. researchgate.net | Generating data for force field development and machine learning models; predicting conformational dynamics. nih.govresearchgate.net |

| Machine Learning (ML) | Using algorithms to learn from data and make predictions. nih.gov | Predicting physicochemical properties and biological activities of novel amino acids. |

| Quantum Mechanics (QM) | Calculating the electronic structure of molecules for high-accuracy energy and property prediction. nih.gov | Refining force field parameters; understanding complex chemical interactions at a fundamental level. |

Integration into Emerging Fields of Materials Science

The unique structure of N-aryl amino acids offers intriguing possibilities for the bottom-up construction of novel biomaterials. The interplay of the rigid aromatic ring, the chiral center, and the hydrogen-bonding capabilities of the amino acid backbone can be harnessed to create highly ordered supramolecular structures.

An important emerging area is the study of self-assembly. Research has shown that N-terminal aromatic amino acids can spontaneously self-assemble into complex and functional architectures. acs.orgnih.govacs.org

Helical Nanostructures: Driven by non-covalent forces such as hydrogen bonding and π-π stacking, these molecules can form single and double-strand helices, mimicking biological structures like DNA and proteins. acs.orgnih.govbeilstein-journals.orgnih.gov

Adaptive Materials: These self-assembled structures can be environmentally responsive. Studies have shown that the helicity and morphology of these assemblies can change in response to external factors, suggesting applications in sensing and dynamic materials. nih.gov

Functional Biomaterials: The self-assembly of amino acids is being explored for applications such as drug delivery systems and light-harvesting complexes. beilstein-journals.orgnih.gov The biocompatibility and biodegradability of amino acid-based materials make them particularly attractive for biomedical applications.

Design of Next-Generation Molecular Tools and Probes

The conformational constraints imposed by the α,α-disubstitution in this compound make it an excellent building block for designing sophisticated molecular tools and probes for chemical biology and medicinal chemistry.

Future directions include:

Peptide Mimetics: Incorporating α,α-disubstituted amino acids into peptides restricts their conformational freedom. nih.govnih.gov This allows for the design of peptidomimetics with stable, predictable secondary structures, such as specific helices or extended strands. nih.gov These constrained peptides can have enhanced biological activity and stability compared to their natural counterparts.

Molecular Switches: Researchers are designing novel amino acid derivatives, such as heterocyclic γ-amino acids, that can act as molecular switches. acs.org In these systems, stereoelectronic effects can be used to control the conformation of a peptide backbone, effectively turning specific structural motifs "on" or "off. " acs.org

Advanced Drug Discovery Scaffolds: The unique three-dimensional shape of these amino acids makes them valuable scaffolds in drug discovery. They can be incorporated into molecules like Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. acs.org

All-Atom Protein Design: Emerging protein design methods are moving beyond the 20 canonical amino acids. By using all-atom representations like SELFIES in discrete diffusion models, it becomes possible to design proteins incorporating non-canonical amino acids, opening up a vastly expanded chemical space for creating novel functions. biorxiv.orgbiorxiv.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-methylAlanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves amide bond formation between 2-chlorophenyl derivatives and 2-methylAlanine. Key parameters include:

- Solvent selection : Polar aprotic solvents like dichloromethane enhance reactivity .

- Temperature : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .

- Catalysts : Triethylamine is commonly used to deprotonate intermediates and accelerate coupling .

- Purification : Column chromatography or recrystallization isolates the product from byproducts.

- Table 1 : Comparison of Synthetic Conditions

| Parameter | Example 1 ( ) | Example 2 () |

|---|---|---|

| Solvent | Dichloromethane | Ethanol |

| Catalyst | Triethylamine | Not specified |

| Reaction Time | 12–24 hours | 6–8 hours |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .

- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) confirm bond formation .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Table 2 : Key Spectral Markers

| Technique | Critical Peaks/Bands | Evidence Source |

|---|---|---|

| 1H NMR | δ 7.2–7.8 (aromatic H) | |

| IR | 1650 cm⁻¹ (amide C=O) |

Advanced Research Questions

Q. How can researchers resolve contradictions in 35Cl NQR frequency data for N-(2-chlorophenyl)amide derivatives?

- Methodological Answer : Discrepancies in 35Cl NQR frequencies (e.g., lower frequencies with alkyl side chains vs. higher frequencies with aryl groups) may arise from crystal packing effects . Strategies include:

- Single-crystal X-ray diffraction : Correlate lattice parameters with NQR data to identify crystal field influences.

- Computational modeling : Density Functional Theory (DFT) simulations can predict electronic environments and reconcile experimental vs. theoretical results .

Q. What computational strategies are recommended for modeling the electronic structure of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to study electron distribution and frontier molecular orbitals (HOMO-LUMO gaps).

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to predict stability and reactivity .

- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina for pharmacological applications .

Q. How can thermal stability and decomposition pathways of this compound be systematically evaluated?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min to determine decomposition onset temperatures.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events .